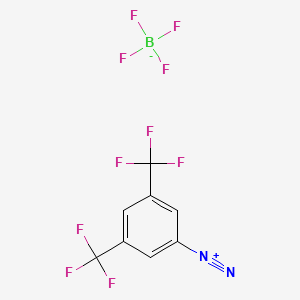

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate

Description

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate (TFMB) is a diazonium salt characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring and a tetrafluoroborate (BF₄⁻) counterion. Its synthesis involves diazotization of 3,5-bis(trifluoromethyl)aniline with sodium nitrite in the presence of tetrafluoroboric acid . TFMB is widely used in organic synthesis, electrochemical grafting, and catalysis due to its high reactivity and stability imparted by electron-withdrawing -CF₃ groups. Its six fluorine atoms enable precise detection via spectroscopic and electron probe techniques, making it valuable in nanomaterial surface modifications .

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6N2.BF4/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJENRHZNMHUAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BF10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate typically involves the diazotization of 3,5-bis(trifluoromethyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

While specific industrial production methods for 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., methylamine). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are employed under mild conditions.

Major Products Formed

Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of 3,5-bis(trifluoromethyl)benzene.

Coupling Reactions: Azo compounds with various substituents on the aromatic ring.

Reduction Reactions: 3,5-Bis(trifluoromethyl)aniline.

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo various chemical transformations. These intermediates interact with molecular targets, leading to the desired chemical modifications. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on diazonium salts significantly influence their stability and reactivity:

Key Observations :

- TFMB's electron-withdrawing -CF₃ groups enhance stability and facilitate reactions requiring electrophilic intermediates, such as copper-catalyzed oxyfunctionalization (82% yield in lactone synthesis) .

- 4-Methoxy derivatives exhibit lower stability due to electron-donating effects, limiting their use to mild conditions .

- 3,5-Bis-tert-butyl variants prioritize steric hindrance over electronic effects, enabling controlled monolayer growth on surfaces .

Biological Activity

3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate is a specialized diazonium salt that has garnered attention for its potential biological activities. This compound is notable for its unique trifluoromethyl groups, which enhance its electrophilic properties and reactivity in various chemical environments. The following article explores its biological activity, mechanisms of action, and applications in scientific research.

- Chemical Formula : CHFNB

- CAS Number : 2377-91-5

- Molecular Weight : 236.06 g/mol

The biological activity of 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate primarily arises from its ability to act as an electrophile. The trifluoromethyl groups increase the stability and lipophilicity of the compound, allowing it to interact effectively with various biological targets, including:

- Enzymes : The compound can inhibit or activate specific enzymes by forming covalent bonds with nucleophilic residues.

- Proteins : It may bind to proteins, altering their conformation and function.

- Nucleic Acids : Potential interactions with DNA or RNA could lead to modifications that affect genetic expression.

Antimicrobial Properties

Research indicates that 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate exhibits antimicrobial activity against various pathogens. Its mechanism likely involves the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The trifluoromethyl groups can enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate showed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

- Anticancer Mechanism :

Research Applications

The unique properties of 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate make it a valuable reagent in various fields:

- Organic Synthesis : It serves as a building block for synthesizing complex fluorinated compounds.

- Material Science : The compound is used in the electrochemical modification of surfaces, enhancing the properties of materials such as molybdenum disulfide (MoS) for applications in biosensing and catalysis .

- Drug Development : Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient in new therapeutic agents .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthesis and purification protocols for 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate?

Methodological Answer: The compound is typically synthesized via diazotization of 3,5-bis(trifluoromethyl)aniline. Dissolve the aniline derivative in a chilled (0–5°C) mixture of concentrated HCl and water. Add sodium nitrite (NaNO₂) dropwise under vigorous stirring to generate the diazonium intermediate. Precipitate the diazonium tetrafluoroborate salt by adding tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄). Purify via recrystallization in anhydrous diethyl ether or acetone to remove impurities. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

Q. How should researchers ensure the stability of this diazonium salt during storage?

Methodological Answer: The compound is thermally and photolytically unstable. Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize decomposition. Avoid exposure to moisture by using desiccants. Confirm stability via periodic ¹⁹F NMR analysis; degradation products like 3,5-bis(trifluoromethyl)phenol or fluorobenzenes indicate hydrolysis or radical side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Use ¹H and ¹⁹F NMR to confirm structure and purity. In ¹⁹F NMR, the tetrafluoroborate anion (BF₄⁻) appears as a sharp quartet at –150 to –152 ppm. FT-IR can identify the diazonium group (N≡N⁺ stretch at ~2200–2300 cm⁻¹). Elemental analysis or high-resolution mass spectrometry (HRMS) validates molecular composition .

Advanced Research Questions

Q. How can this diazonium salt be utilized in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The diazonium group acts as an arylating agent in Heck or Suzuki-Miyaura couplings. For Suzuki reactions, combine the diazonium salt with arylboronic acids, Pd(PPh₃)₄ (1–5 mol%), and a base (e.g., K₂CO₃) in anhydrous THF at 60°C. Monitor coupling efficiency via GC-MS or HPLC. Note: Competing Sandmeyer-like reactions may occur if residual halides are present .

Q. What mechanistic insights explain its decomposition under varying pH conditions?

Methodological Answer: Under acidic conditions (pH < 3), the diazonium ion decomposes via heterolytic cleavage, releasing N₂ and forming aryl cations. In neutral/basic media, homolytic cleavage dominates, generating aryl radicals. Use radical traps (e.g., TEMPO) and UV-vis spectroscopy to track pathways. Electrochemical studies (cyclic voltammetry) can quantify redox stability .

Q. What safety protocols mitigate risks during large-scale preparations?

Methodological Answer: Diazonium salts are shock-sensitive and exothermic. Conduct reactions in a fume hood with blast shields. Use ice baths to control temperature during diazotization. For quenching, slowly add the reaction mixture to cold water containing urea to decompose excess nitrous acid. Emergency protocols should include eyewash stations and neutralizing spills with sodium bicarbonate .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for aryl functionalization reactions?

Methodological Answer: Variability often arises from trace moisture or oxygen. Ensure rigorous anhydrous conditions (e.g., molecular sieves in solvents). Compare reaction kinetics using in-situ ¹⁹F NMR to identify intermediates. For example, competing pathways (e.g., β-hydride elimination in Heck reactions) can reduce yields; adding ligands like P(o-tol)₃ may suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.